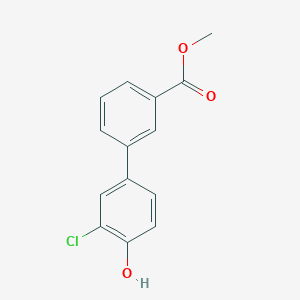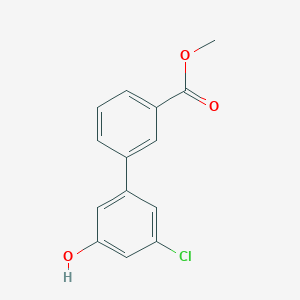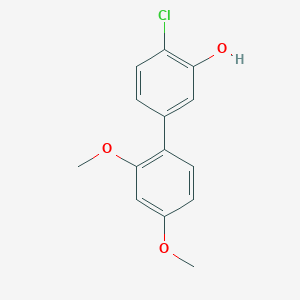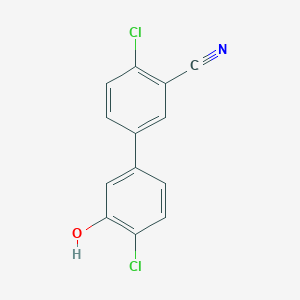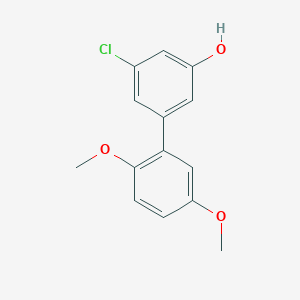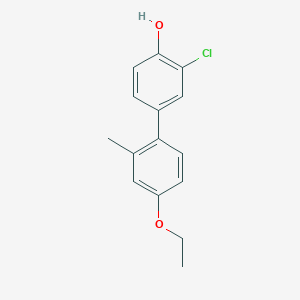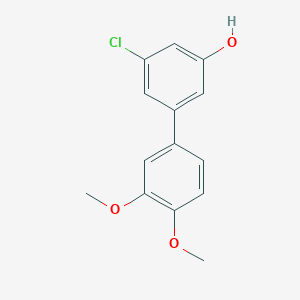
3-Chloro-5-(3,4-dimethoxyphenyl)phenol, 95%
Vue d'ensemble
Description
3-Chloro-5-(3,4-dimethoxyphenyl)phenol, 95% (3C5DMPP) is a phenolic compound that has been studied for its various applications in scientific research and laboratory experiments. It is a chlorinated derivative of phenol, and its structure is similar to that of other phenols, such as 4-chloro-3-(3,4-dimethoxyphenyl)phenol (3C4DMPP) and 3-chloro-4-(3,4-dimethoxyphenyl)phenol (3C4DMPP). 3C5DMPP is a highly reactive compound, and its reactivity can be used in a variety of laboratory and research applications.
Mécanisme D'action
The mechanism of action of 3-Chloro-5-(3,4-dimethoxyphenyl)phenol, 95% is not fully understood. However, it is known that 3-Chloro-5-(3,4-dimethoxyphenyl)phenol, 95% can act as a catalyst in certain reactions, as well as a reagent in organic synthesis. It is thought that 3-Chloro-5-(3,4-dimethoxyphenyl)phenol, 95% is able to catalyze the formation of a variety of compounds by acting as an electron donor, accepting electrons from the substrate and donating them to the reaction. Additionally, 3-Chloro-5-(3,4-dimethoxyphenyl)phenol, 95% can act as a reagent in organic synthesis by acting as an electron acceptor, accepting electrons from the substrate and donating them to the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Chloro-5-(3,4-dimethoxyphenyl)phenol, 95% are not fully understood. However, it is known that 3-Chloro-5-(3,4-dimethoxyphenyl)phenol, 95% is a highly reactive compound and is able to catalyze the formation of a variety of compounds. Additionally, 3-Chloro-5-(3,4-dimethoxyphenyl)phenol, 95% is thought to have antioxidant and anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-Chloro-5-(3,4-dimethoxyphenyl)phenol, 95% in laboratory experiments include its high reactivity, its ability to act as a catalyst in certain reactions, and its ability to act as a reagent in organic synthesis. Additionally, 3-Chloro-5-(3,4-dimethoxyphenyl)phenol, 95% is a relatively inexpensive compound, making it an attractive option for laboratory experiments. The limitations of using 3-Chloro-5-(3,4-dimethoxyphenyl)phenol, 95% in laboratory experiments include its potential for toxicity and its potential to react with other compounds.
Orientations Futures
For the use of 3-Chloro-5-(3,4-dimethoxyphenyl)phenol, 95% include further exploration of its potential as an antioxidant and anti-inflammatory agent, as well as its potential use in the synthesis of pharmaceuticals. Additionally, further research could be done to explore the potential of 3-Chloro-5-(3,4-dimethoxyphenyl)phenol, 95% as a catalyst in the synthesis of other compounds, such as 1,2-dihydropyridines, 1,2-dihydrobenzothiazoles, and 1,2-dihydrobenzoxazoles. Finally, further research could be done to explore the potential of 3-Chloro-5-(3,4-dimethoxyphenyl)phenol, 95% as a reagent in organic synthesis.
Méthodes De Synthèse
3-Chloro-5-(3,4-dimethoxyphenyl)phenol, 95% can be synthesized using a variety of methods, including the Vilsmeier-Haack reaction, the Friedel-Crafts acylation reaction, and the Grignard reaction. In the Vilsmeier-Haack reaction, 3-Chloro-5-(3,4-dimethoxyphenyl)phenol, 95% is formed by reacting 3-chloro-5-hydroxyphenol with formaldehyde and phosphorus oxychloride. In the Friedel-Crafts acylation reaction, 3-Chloro-5-(3,4-dimethoxyphenyl)phenol, 95% is formed by reacting 3-chloro-5-hydroxyphenol with an acyl chloride in the presence of an acid catalyst. Finally, in the Grignard reaction, 3-Chloro-5-(3,4-dimethoxyphenyl)phenol, 95% is formed by reacting 3-chloro-5-hydroxyphenol with a Grignard reagent.
Applications De Recherche Scientifique
3-Chloro-5-(3,4-dimethoxyphenyl)phenol, 95% has a variety of applications in scientific research, including its use as a reagent in organic synthesis and its ability to act as a catalyst in certain reactions. In organic synthesis, 3-Chloro-5-(3,4-dimethoxyphenyl)phenol, 95% can be used as a reagent to synthesize various compounds, such as 3,4-dimethoxyphenylacetaldehyde, 3-chloro-5-(3,4-dimethoxyphenyl)benzene, and 3,4-dimethoxyphenylacetic acid. Additionally, 3-Chloro-5-(3,4-dimethoxyphenyl)phenol, 95% can be used as a catalyst in the synthesis of 1,2-dihydropyridines, 1,2-dihydrobenzothiazoles, and 1,2-dihydrobenzoxazoles.
Propriétés
IUPAC Name |
3-chloro-5-(3,4-dimethoxyphenyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO3/c1-17-13-4-3-9(7-14(13)18-2)10-5-11(15)8-12(16)6-10/h3-8,16H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFPOCGXPUFJWBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=CC(=C2)Cl)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50686055 | |
| Record name | 5-Chloro-3',4'-dimethoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(3,4-dimethoxyphenyl)phenol | |
CAS RN |
1261991-02-9 | |
| Record name | 5-Chloro-3',4'-dimethoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







